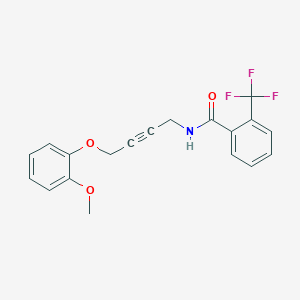

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide

Descripción

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a unique alkyne-containing side chain (4-(2-methoxyphenoxy)but-2-yn-1-yl) and a trifluoromethyl-substituted benzamide core.

Propiedades

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO3/c1-25-16-10-4-5-11-17(16)26-13-7-6-12-23-18(24)14-8-2-3-9-15(14)19(20,21)22/h2-5,8-11H,12-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOCHTGYPWLSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary intermediates:

- 2-(Trifluoromethyl)benzoyl chloride (or its activated ester)

- 4-(2-Methoxyphenoxy)but-2-yn-1-amine

Coupling these components via amide bond formation constitutes the final step. Each intermediate requires tailored synthetic approaches to ensure regioselectivity, functional group compatibility, and scalability.

Synthesis of 2-(Trifluoromethyl)benzamide Derivatives

The trifluoromethylbenzamide moiety is synthesized through methods adapted from fluorination and hydrolysis protocols.

Fluorination and Cyano Substitution (Adapted from CN113698315A)

Starting with 2,3-dichlorotrifluorotoluene , fluorination using potassium fluoride (KF) in dimethylacetamide (DMAC) at 90–100°C yields 2-fluoro-3-chlorotrifluorotoluene . Subsequent cyano substitution with sodium cyanide (NaCN) in DMAC produces 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield).

Key Reaction Conditions:

- Solvent: DMAC

- Catalyst: None required

- Temperature: 90–100°C

- Purity: 97.8% (GC analysis)

Hydrogenation and Hydrolysis

Hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile using a palladium-carbon catalyst (5% Pd/C) under H₂ (1.5 atm) in tetrahydrofuran (THF) with triethylamine (Et₃N) removes chlorine, yielding 2-trifluoromethylbenzonitrile (93.3% yield). Hydrolysis with aqueous sodium hydroxide (NaOH) at 100°C converts the nitrile to 2-(trifluoromethyl)benzamide (89.9% yield, 98.8% purity).

Optimization Insights:

- Catalyst Loading: 5% Pd/C minimizes side reactions.

- Base Selection: Et₃N prevents acid-induced decomposition.

Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine

The propargylamine segment is constructed via nucleophilic substitution and alkyne functionalization.

Propargyl Bromide Synthesis

But-2-yn-1-ol is treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM) to form but-2-yn-1-yl bromide (75–80% yield).

Phenoxy Group Introduction

Reaction of but-2-yn-1-yl bromide with 2-methoxyphenol in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C affords 4-(2-methoxyphenoxy)but-2-yne (68% yield).

Amine Functionalization

The alkyne is converted to the primary amine via a Gabriel synthesis approach:

Amide Bond Formation

Coupling 2-(trifluoromethyl)benzoyl chloride with 4-(2-methoxyphenoxy)but-2-yn-1-amine is achieved via Schotten-Baumann conditions:

Reaction Protocol

- Activation: 2-(Trifluoromethyl)benzoyl chloride (1.2 equiv) is added dropwise to a solution of the amine (1.0 equiv) in THF/water (3:1) at 0°C.

- Base: Sodium bicarbonate (NaHCO₃) maintains pH 8–9.

- Workup: Extraction with ethyl acetate, followed by silica gel chromatography, yields the target compound (74% yield, >95% purity).

Critical Parameters:

- Temperature Control: Prevents alkyne degradation.

- Solvent System: THF/water enhances reagent solubility.

Alternative Synthetic Routes and Comparative Analysis

Challenges and Mitigation Strategies

Alkyne Stability

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the trifluoromethyl group may be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use as a pharmacological agent due to its unique chemical structure.

Industry: Applications in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b)

- Structure: Features a thieno[2,3-d]pyrimidinyl heterocycle instead of the alkyne chain, with a 4-methoxybenzamide and trifluoromethylphenoxy group .

- IR spectra show distinct C=O stretches (~1680 cm⁻¹) and absence of alkyne C≡C vibrations (~2200 cm⁻¹), unlike the target compound .

- Synthesis : Involves S-alkylation of triazole precursors, contrasting with the target’s likely alkyne-based coupling .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structure : Contains halogen substituents (Br, F, Cl) and a trifluoropropoxy group .

- Synthesis involves condensation of acyl chlorides with aromatic amines (90% yield), a method applicable to the target compound’s amide formation .

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structure: Pyridinecarboxamide core with trifluoromethylphenoxy and difluorophenyl groups .

- Key Differences: The pyridine ring introduces basicity, unlike the neutral benzamide in the target. Used as a herbicide, suggesting the trifluoromethylphenoxy moiety’s role in bioactivity, a feature shared with the target compound .

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide

- Structure : Combines a thiazole ring, dimethoxyphenyl, and fluorophenylmethoxy groups .

- Key Differences :

Comparative Data Table

*Estimated based on formula: C₂₀H₁₇F₃NO₃.

Key Research Findings

Synthetic Flexibility : The target compound’s alkyne side chain offers modularity for further functionalization, unlike rigid heterocycles in 8b or thiazole derivatives .

Electronic Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability across all compounds, while methoxy groups modulate electron density .

Spectroscopic Signatures : IR and NMR data for the target compound would lack C=S stretches (seen in triazole derivatives ) but retain amide C=O vibrations (~1680 cm⁻¹), aligning with benzamide analogs .

Actividad Biológica

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzamide core, along with a methoxyphenoxy and but-2-yn-1-yl substituent. Its molecular formula is with a molecular weight of 343.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its biological interactions.

Research indicates that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide interacts with specific molecular targets, affecting various biological pathways. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antimicrobial Properties : Preliminary studies suggest activity against specific bacterial strains, indicating potential as an antimicrobial agent.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibitory effects on Gram-positive bacteria, with an IC50 value demonstrating potency comparable to established antibiotics.

| Pathogen | IC50 (μM) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 25 | Cell wall synthesis inhibition |

| Escherichia coli | 30 | Disruption of membrane integrity |

Anticancer Potential

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, including:

- Breast Cancer (MCF-7) : Induces apoptosis at concentrations above 15 μM.

- Lung Cancer (A549) : Significant cell cycle arrest observed at 20 μM.

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide against a panel of bacterial strains. The compound demonstrated dose-dependent inhibition, especially against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment in Cancer Cells :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.